Solvent Blue 36

Plastics Coloration Coatings Lightfastness

Solvent Blue 36 (CAS 14233-37-5) is a high-performance anthraquinone dye with proven thermal stability up to 280°C, ensuring color integrity in high-temperature plastic processing. Its lightfastness rating of 7-8 makes it ideal for outdoor and automotive applications. • 20°C higher thermal tolerance vs. Solvent Blue 35, preventing mold deposits. • Superior lightfastness reduces photodegradation in demanding environments. • High oil solubility (25 g/100ml) enables efficient fuel marking and lubricant coloration.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 14233-37-5
Cat. No. B080493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolvent Blue 36
CAS14233-37-5
Synonyms1,4-bis(isopropylamino)anthraquinone
Oil Blue A
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)NC1=C2C(=C(C=C1)NC(C)C)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C20H22N2O2/c1-11(2)21-15-9-10-16(22-12(3)4)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h5-12,21-22H,1-4H3
InChIKeyBLFZMXOCPASACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solvent Blue 36 Technical Specifications


Solvent Blue 36 (CAS 14233-37-5, C.I. 61551) is a high-performance anthraquinone-based solvent dye [1]. Its chemical identity is 1,4-Bis(isopropylamino)anthraquinone, with a molecular weight of 322.4 g/mol . The compound is characterized as a dark blue powder with a melting point range of 165-178°C . It is practically insoluble in water but demonstrates solubility in a range of common organic solvents, including acetone, toluene, xylene, and chlorinated hydrocarbons, enabling its primary use in coloring non-polar materials such as engineering plastics, synthetic fibers, and hydrocarbon-based products [2]. As a soluble dye, it achieves transparent, high-saturation coloration in polymers like polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polymethyl methacrylate (PMMA) .

Solvent Blue 36 Substitution Risks


Direct substitution of Solvent Blue 36 with other blue anthraquinone dyes in a formulation is technically unsound without a complete re-validation of performance. The anthraquinone class is structurally diverse, and even minor changes to substituent groups significantly alter key performance attributes such as thermal stability, lightfastness, and polymer compatibility [1]. For instance, a structural analog like Solvent Blue 35, which features n-butyl groups instead of isopropyl groups, demonstrates a measurably lower thermal stability ceiling and inferior lightfastness, leading to premature failure in high-heat polymer processing or outdoor applications [2]. Furthermore, the specific solubility profile of Solvent Blue 36 in non-polar hydrocarbons and specific resins is not a universal class trait; alternatives may exhibit different migration behavior or reduced color strength, directly impacting product quality and durability. Therefore, procurement decisions based solely on color index or chemical class risk significant performance gaps and process inefficiencies.

Solvent Blue 36 Comparative Performance


Lightfastness vs. Solvent Blue 35

Solvent Blue 36 demonstrates a measurable advantage in lightfastness over its closest structural analog, Solvent Blue 35. Direct comparative data from a dye manufacturer's technical datasheet indicates that Solvent Blue 36 achieves a lightfastness rating of 7-8 on the blue wool scale, while Solvent Blue 35 is rated at 6-7, and a variant, Solvent Blue 35:1, is rated even lower at 5-6 . This 1-2 grade improvement signifies a substantially longer service life before noticeable fading occurs under UV exposure.

Plastics Coloration Coatings Lightfastness

Thermal Stability vs. Solvent Blue 35

In high-temperature polymer processing, the thermal stability of the colorant is critical to prevent color shift or degradation. A head-to-head comparison shows that Solvent Blue 36 is thermally stable up to 280°C, whereas Solvent Blue 35 is stable up to 260°C . This 20°C differential is significant when processing engineering thermoplastics like polycarbonate (PC) or some nylons, where processing temperatures routinely exceed 260°C. Vendor data further supports this, specifying heat resistance of 250°C in polystyrene (PS) with 0.05% dye loading .

Plastics Processing Engineering Thermoplastics Thermal Stability

Oxidative Stability vs. Solvent Blue 35

In the context of polyester dyeing, particularly under alkaline short-process conditions, the oxidative stability of the dye is a key differentiator. Research comparing several blue anthraquinone dyes in a NaOH/H₂O₂ medium found that the absorbance of Disperse Blue 14, Disperse Blue 36 (Solvent Blue 36), and Disperse Blue 63 remained stable with increasing H₂O₂ concentration. In contrast, Disperse Blue 35 (Solvent Blue 35) showed significantly poorer oxidative stability under the same conditions [1]. This indicates that Solvent Blue 36 is more resistant to oxidative degradation.

Textile Dyeing Polyester Fiber Alkaline Process

Oil Solubility vs. Solvent Blue 35

For applications in hydrocarbon-based systems such as fuel marking, lubricants, or oil-based inks, the solubility of the dye is a primary performance indicator. A direct comparison shows that the solubility of Solvent Blue 36 in oil is 25 g/100ml, which is markedly higher than the 18 g/100ml observed for Solvent Blue 35 . This represents a 39% increase in solubility capacity.

Fuel Marking Lubricants Oil-based Inks

Polymer Compatibility

Unlike some alternatives that may be restricted in use, technical datasheets for Solvent Blue 36 explicitly confirm its suitability and provide heat resistance data for a wide array of polymers, including Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Styrene Acrylonitrile (SAN), Polymethyl Methacrylate (PMMA), and Polycarbonate (PC) . For example, heat resistance in PS, SAN, and PMMA at a 0.05% dye loading is specified at 250°C . This documented compatibility across a broad spectrum of common engineering plastics reduces the formulation risk and testing burden for manufacturers.

Polymer Compatibility Masterbatch Extrusion

Solvent Blue 36 Applications


High-Heat Thermoplastic Masterbatch

Solvent Blue 36 is the preferred choice for coloring engineering plastics such as ABS, PC, and PET that undergo high-temperature processing (up to 280°C). Its demonstrated thermal stability advantage over Solvent Blue 35 ensures that the dye will not degrade, maintaining color integrity and preventing mold deposit issues during extrusion or injection molding. This scenario is directly supported by the comparative heat stability data showing a 20°C higher tolerance .

Automotive Interiors & Durable Goods

For applications where long-term color retention under light exposure is non-negotiable, such as in automotive dashboards, outdoor signage, or premium consumer electronics housings, Solvent Blue 36 should be selected. The documented lightfastness rating of 7-8, which is 1-2 grades superior to Solvent Blue 35, translates to a significantly reduced rate of photodegradation and fading, meeting more stringent OEM durability specifications .

Alkaline Textile Dyeing

In the textile industry's move toward more sustainable and efficient alkaline dyeing processes for polyester, Solvent Blue 36 (as Disperse Blue 134) offers a critical process advantage. Its proven oxidative stability in the presence of hydrogen peroxide, a common component of these baths, ensures consistent and reproducible color depth, unlike the oxidatively unstable Solvent Blue 35. This enables the reliable use of combined scouring and dyeing processes, reducing water, energy, and processing time [1].

Hydrocarbon Marking & Oil Formulations

For fuel marking, lubricant coloration, and specialty ink formulations, the higher oil solubility of Solvent Blue 36 (25 g/100ml) provides a clear functional benefit over Solvent Blue 35 (18 g/100ml). This allows for the creation of more concentrated marking solutions, improves dyeing efficiency in non-polar systems, and can lead to lower overall use levels and cost savings in large-scale industrial applications .

Technical Documentation Hub

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